molecular formula C18H15BrN4 B5277885 (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile

Cat. No.: B5277885
M. Wt: 367.2 g/mol
InChI Key: ZFFDVFGGHZHMBA-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile” is a synthetic organic compound that features a benzimidazole core, a bromo-substituted phenyl ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the bromo-dimethylaminophenyl group: This step might involve a halogenation reaction followed by a nucleophilic substitution to introduce the dimethylamino group.

    Formation of the enenitrile linkage: This can be achieved through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenyl ring.

    Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

    Substitution: The bromo group on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.

    Substitution: Nucleophiles such as amines or thiols could be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, compounds with benzimidazole cores are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, similar compounds have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like “(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile” would depend on their specific biological targets. Generally, these compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole core is known to interact with various biological targets, including DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromo and dimethylamino substituents.

    (Z)-2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile: Lacks the bromo substituent.

    (Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-phenyl]prop-2-enenitrile: Lacks the dimethylamino substituent.

Uniqueness

The presence of both the bromo and dimethylamino groups in “(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile” may confer unique chemical and biological properties, such as increased reactivity or enhanced binding affinity to biological targets.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4/c1-23(2)17-8-7-12(10-14(17)19)9-13(11-20)18-21-15-5-3-4-6-16(15)22-18/h3-10H,1-2H3,(H,21,22)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFDVFGGHZHMBA-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.